molecular formula C10H14N2O7S B1288601 DL-Kynurenine sulfate CAS No. 2126-91-2

DL-Kynurenine sulfate

Cat. No.: B1288601
CAS No.: 2126-91-2
M. Wt: 306.29 g/mol
InChI Key: KAXRWMOLNJZCEW-UHFFFAOYSA-N
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Description

DL-Kynurenine sulfate is a compound with the chemical formula C10H12N2O3 · H2SO4 It is a derivative of kynurenine, an intermediate in the tryptophan catabolism pathway

Mechanism of Action

Target of Action

DL-Kynurenine sulfate, a metabolite of the essential amino acid tryptophan, primarily targets the kynurenine pathway . This pathway is known to be highly dependent on immunological system activity . The kidneys, being one of the main organs involved in the formation, degradation, and excretion of tryptophan end products, play a significant role in the activity of the kynurenine pathway .

Mode of Action

This compound interacts with its targets through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Most metabolites of the kynurenine pathway are neuroactive and have essential roles in the regulation of NMDA (N-methyl-D-aspartate) receptor function and free radical production .

Biochemical Pathways

The kynurenine pathway is the primary route for tryptophan breakdown . This route is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Kynurenine is then transformed into its subsequent metabolites, and the final result of the pathway is NAD+ .

Pharmacokinetics

It is known that the kidneys play a significant role in the formation, degradation, and excretion of tryptophan end products .

Result of Action

The metabolites of the kynurenine pathway, including this compound, are responsible for a broad spectrum of effects, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance . They are involved in neurodegenerative disorders such as Huntington’s disease, Parkinson’s disease, and Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, chronic stress and low-grade inflammation can greatly impact the activity of the kynurenine pathway . Additionally, pathologies involving the kidneys can result in disturbances in the activity of the kynurenine pathway .

Biochemical Analysis

Biochemical Properties

DL-Kynurenine sulfate plays a crucial role in biochemical reactions, particularly in the kynurenine pathway. It interacts with several enzymes, including indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Additionally, this compound is metabolized by enzymes such as kynurenine aminotransferase, kynurenine 3-monooxygenase, and kynureninase, leading to the production of metabolites like kynurenic acid, 3-hydroxykynurenine, and anthranilic acid . These interactions are essential for the regulation of various physiological processes, including immune response and neurotransmission.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of the aryl hydrocarbon receptor, which plays a role in immune regulation and cellular differentiation . Additionally, this compound affects the production of reactive oxygen species and the regulation of NMDA receptor function, which are critical for neuronal health and function . These effects highlight the compound’s potential impact on both central and peripheral nervous systems.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the aryl hydrocarbon receptor, leading to changes in gene expression that influence immune responses and cellular differentiation . Furthermore, this compound can inhibit or activate various enzymes in the kynurenine pathway, thereby modulating the production of neuroactive metabolites such as kynurenic acid and quinolinic acid . These interactions are crucial for maintaining the balance between neuroprotection and neurotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective and immunomodulatory effects . At high doses, this compound can induce neurotoxicity and other adverse effects . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the kynurenine pathway. It is metabolized by enzymes such as kynurenine aminotransferase, kynurenine 3-monooxygenase, and kynureninase, leading to the production of metabolites like kynurenic acid, 3-hydroxykynurenine, and anthranilic acid . These metabolites play essential roles in regulating immune responses, neurotransmission, and cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The System L transporter SLC7A5 is responsible for the uptake of this compound into T cells, where it can exert its immunomodulatory effects . Additionally, the compound can cross the blood-brain barrier with the aid of neutral amino acid carriers, allowing it to influence central nervous system function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be compartmentalized within specific cellular organelles, such as mitochondria and the endoplasmic reticulum, where it can modulate local biochemical processes . This compartmentalization is essential for the regulation of its neuroprotective and neurotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Kynurenine sulfate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoylpropionic acid with sulfuric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

DL-Kynurenine sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form kynurenic acid.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include kynurenic acid, 3-hydroxykynurenine, and other derivatives that have significant biological activities.

Scientific Research Applications

DL-Kynurenine sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

    Biology: It plays a role in studying the kynurenine pathway and its impact on cellular processes.

    Medicine: Research has shown its potential in treating neurological disorders, as it can modulate neurotransmitter levels.

    Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.

Comparison with Similar Compounds

Similar Compounds

    L-Kynurenine: A naturally occurring isomer with similar biological activities.

    Kynurenic Acid: A metabolite with neuroprotective properties.

    3-Hydroxykynurenine: Another intermediate in the kynurenine pathway with distinct biological functions.

Uniqueness

DL-Kynurenine sulfate is unique due to its sulfate group, which can influence its solubility and reactivity compared to other kynurenine derivatives. This makes it particularly useful in specific biochemical applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRWMOLNJZCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610905
Record name 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
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Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-91-2, 66866-42-0, 13535-93-8
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66866-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine sulfate, DL-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.674
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Record name KYNURENINE SULFATE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary effect of DL-Kynurenine sulfate on the central nervous system?

A1: this compound has been identified as an endogenous convulsant, meaning it is a substance naturally found in the body that can induce seizures. Research has shown that when administered intraventricularly, this compound induces locomotor excitation and clonic seizures in mice. [, ] This effect has been observed to be more pronounced in mice compared to rats, suggesting species-specific sensitivities and differences in brain structure accessibility. []

Q2: Is there a link between this compound and the neurotransmitter serotonin in the context of seizures?

A3: Research suggests a potential interplay between this compound, serotonin, and seizure activity. Experiments have shown that serotonergic drugs, like 5-hydroxytryptamine (serotonin) and its precursor 5-hydroxytryptophan, can reduce the severity of convulsions induced by this compound. [, ] This points towards a possible protective effect of the serotonergic system against the convulsant action of this compound.

Q3: Are there differences in the convulsant action of this compound and its metabolite, quinolinic acid?

A4: While both this compound and its metabolite, quinolinic acid, exhibit convulsant properties, studies highlight some differences. Notably, quinolinic acid, unlike this compound, did not demonstrate potentiation of strychnine-induced convulsions when administered intraventricularly in mice. [] Additionally, the protective effect of serotonin against convulsions seems more pronounced with this compound compared to quinolinic acid. [, ] This implies variations in their mechanisms of action and interactions with neurotransmitter systems.

Q4: Are there species-specific responses to this compound administration?

A5: Yes, research indicates significant differences in how rats and mice respond to intraventricularly administered this compound. While the compound induces excitation and seizures in mice, it appears to be less potent in rats. [] This difference is attributed to the anatomical variations between the species, particularly the accessibility of the hippocampus to the injected substance. [] Such findings underscore the importance of considering species-specific responses when investigating this compound and its effects on the central nervous system.

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